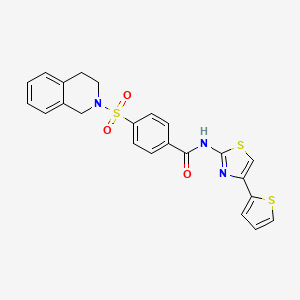
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H19N3O3S3 and its molecular weight is 481.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
A study detailed the synthesis, physicochemical characterization, and evaluation of a series of derivatives similar to the compound for their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities. These compounds showed significant sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and some demonstrated antimicrobial action. The biological activities were correlated with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Pharmacological Potentials
Research into the pharmacological potentials of related derivatives includes the exploration of their roles as potential antipsychotic agents. Compounds within this structural class have been investigated for their binding affinities to dopamine and serotonin receptors, indicative of their potential use as atypical antipsychotic agents. These derivatives exhibited receptor binding activities that suggest they could be useful in treating schizophrenia with a low propensity to induce extrapyramidal side effects (Norman et al., 1994).
Heterocyclic Chemistry
In heterocyclic chemistry, compounds bearing structural similarities to 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide have been synthesized and characterized for various applications. These include potential antihypertensive and diuretic agents, as well as compounds with analgesic, anthelmintic, and insecticidal activities. Such research underscores the versatility of these chemical structures in medicinal chemistry and drug design (Rahman et al., 2014).
Anticancer Research
Additionally, derivatives of the compound have been explored for their anticancer properties. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been carried out with the aim of discovering novel and safer anticancer drugs. These efforts are part of ongoing research to identify compounds with potent cytotoxicity against various cancer cell lines, contributing to the broader search for effective cancer therapies (Redda et al., 2010).
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S3/c27-22(25-23-24-20(15-31-23)21-6-3-13-30-21)17-7-9-19(10-8-17)32(28,29)26-12-11-16-4-1-2-5-18(16)14-26/h1-10,13,15H,11-12,14H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZMQIZCUWYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)

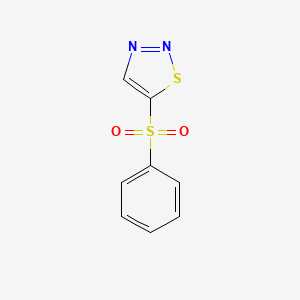
![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)
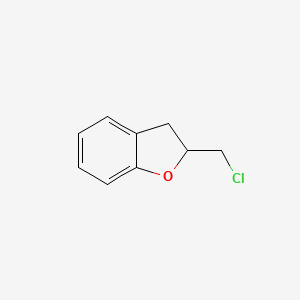

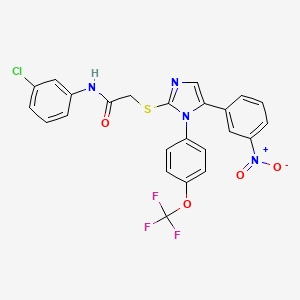
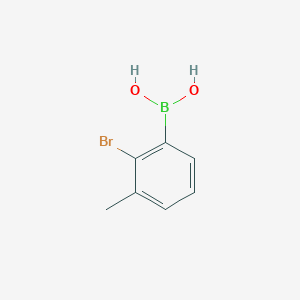
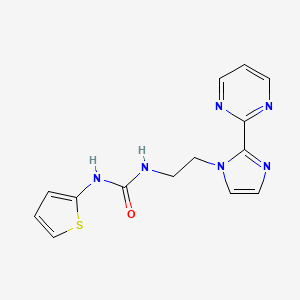
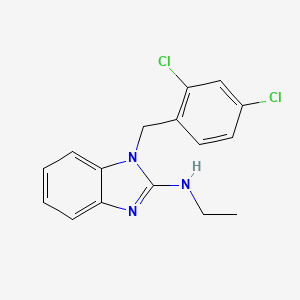

![[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2856468.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)